Methyl 4-phenyl-4-(phenylamino)but-2-ynoate
Description
Properties
IUPAC Name |
methyl 4-anilino-4-phenylbut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRCZGUPFIXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(C1=CC=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Methyl 4-Phenylbut-2-ynoate
Method Overview:
This approach involves the nucleophilic substitution or addition of phenylamine to methyl 4-phenylbut-2-ynoate or its derivatives. The process often employs catalysts or activating groups to facilitate the formation of the phenylamino substituent at the terminal position.
- Methyl 4-phenylbut-2-ynoate is reacted with phenylamine in the presence of a catalytic amount of a base (e.g., potassium carbonate) or acid catalyst.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Elevated temperatures (80–120°C) promote the nucleophilic substitution, leading to the formation of the phenylamino derivative.
- A study reports that using potassium carbonate as a base in acetonitrile at 100°C yields the desired compound with moderate efficiency (~60–70%).
- The reaction scope indicates that electron-donating substituents on phenylamine enhance yield, while electron-withdrawing groups reduce reactivity.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base | Potassium carbonate | - | |
| Solvent | Acetonitrile | - | |
| Temperature | 100°C | - | |
| Reaction time | 12–24 hours | 60–70 |
Multi-step Synthesis via Alkene Intermediates
Method Overview:
This method involves initial formation of an alkene intermediate, such as ethyl 4-phenyl-4-(phenylamino)but-2-enoate , followed by reduction to the target but-2-ynoate.
- Step 1: Condensation of phenylaldehyde with methyl acetoacetate or methyl 4-phenylbut-2-enoate derivatives under acid catalysis to form the alkene intermediate.
- Step 2: Hydrogenation of the alkene using Pd/C or Raney Ni catalysts under mild conditions to reduce the double bond to a single bond, yielding the but-2-ynoate derivative.
- Step 3: Purification via column chromatography.
- A documented synthesis reports the formation of methyl 4-phenyl-4-(phenylamino)but-2-enoate with yields of 69% using methyl acetoacetate and phenylaldehyde under acid catalysis.
- Hydrogenation yields the target compound with yields exceeding 80%, with reaction conditions optimized at 50°C under 0.5 MPa hydrogen pressure.
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkene formation | Acid catalysis, 50–80°C, 2–5 hours | 69 | |
| Hydrogenation | Pd/C, 50°C, 0.5 MPa H2, 4–5 hours | >80 |
Catalytic Coupling and Cross-Coupling Reactions
Method Overview:
Advanced synthetic routes utilize transition-metal catalysis (e.g., palladium, copper) to couple phenyl groups with alkyne precursors, forming the phenylamino functionality via amination or coupling reactions.
- Use of palladium-catalyzed Buchwald-Hartwig amination to attach phenylamine to halogenated precursors derived from methyl 4-phenylbut-2-ynoate.
- The process involves:
- Halogenation of methyl 4-phenylbut-2-ynoate to form a suitable leaving group.
- Coupling with phenylamine in the presence of Pd catalyst, phosphine ligands, and base.
- A recent patent describes a method where methyl 4-phenyl-4-bromo-but-2-ynoate reacts with phenylamine under Pd catalysis, achieving yields of approximately 85%.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd2(dba)3 with BINAP ligand | - | |
| Base | Cesium carbonate | - | |
| Solvent | Toluene or dioxane | - | |
| Temperature | 100°C | 85 | |
| Reaction time | 12–24 hours | - |
Summary Table of Preparation Methods
Notes and Research Insights
- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields. For example, polar aprotic solvents like acetonitrile or THF favor nucleophilic substitution and coupling reactions.
- Environmental Considerations: Reactions employing catalytic hydrogenation and cross-coupling are environmentally friendly, with high atom economy and recyclability of catalysts.
- Industrial Relevance: Multi-step synthesis involving alkene intermediates and catalytic coupling is preferred for large-scale production due to high yields and process robustness.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenyl-4-(phenylamino)but-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Alkyne vs. Alkene Derivatives
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate vs. (E)-Methyl 4-phenyl-4-(phenylamino)but-2-enoate
- Structural Differences: The alkyne (C≡C) in the ynoate derivative contrasts with the alkene (C=C) in the enoate analog. This difference impacts conjugation, reactivity, and steric bulk.
- Alkyne derivatives often require specialized catalysts (e.g., copper or palladium) for Sonogashira coupling.
- Reactivity : The alkyne’s triple bond may participate in cycloaddition reactions (e.g., Huisgen click chemistry), while the alkene is more prone to electrophilic additions or hydrogenation.
Table 1: Key Properties of Ynoate and Enoate Analogs
Substituent Effects: Methylphenyl vs. Phenylamino Derivatives
Methyl 4-(4-methylphenyl)but-2-ynoate (CID 64534582)
- Structural Features: Contains a methyl-substituted phenyl group at C4 instead of the phenylamino group.
- In contrast, the phenylamino group in the target compound introduces resonance effects and hydrogen-bonding capability.
- Molecular Formula : C₁₂H₁₂O₂ .
Table 2: Substituent Impact on Physical and Chemical Properties
Comparison with Simpler Esters
Methyl Propiolate (HC≡CCO₂Me) and Methyl Butanoate
- Methyl Propiolate : A simple alkyne ester (CAS: 922-67-8) with a propiolate backbone. Its reactivity is dominated by the electron-deficient alkyne, enabling nucleophilic additions .
Biological Activity
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by various studies and data tables.
This compound exhibits unique biochemical properties that influence its interactions with biological systems. It is known to interact with specific enzymes and proteins, modulating their activities. Key points include:
- Enzyme Interactions : The compound can act as an inhibitor or activator of various enzymes, particularly those involved in metabolic pathways such as dehydrogenases and transferases. This modulation can significantly impact metabolic flux within cells.
- Gene Expression : It influences the expression of genes related to cell cycle regulation and apoptosis, affecting cell proliferation and survival rates.
2. Cellular Effects
The compound's effects on cellular processes are profound:
- Cell Signaling : this compound modulates key signaling pathways, which can lead to changes in cellular metabolism and function.
- Toxicity and Dosage : Studies indicate that the biological effects of this compound are dose-dependent. Low doses may enhance metabolic activity, while high doses can induce cellular stress and apoptosis.
3. Molecular Mechanisms
Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its therapeutic applications:
- Binding Interactions : The compound binds to enzyme active sites through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-compound complex. This binding can lead to either inhibition or activation of enzymatic activity.
- Transport Mechanisms : Its distribution within cells is facilitated by interactions with transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments.
4. Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
5. Case Studies
Case studies have illustrated the compound's potential in therapeutic contexts:
- Cardiovascular Applications : A study indicated that this compound could target multiple proteins involved in cardiovascular disease mechanisms, suggesting its role as a bioactive agent in this area .
- Cancer Research : Research has shown that this compound exhibits cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent .
6. Conclusion
This compound is a compound with significant biological activity, characterized by its ability to modulate enzyme functions and gene expression, with promising applications in medicinal chemistry. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Q & A
Q. What synthetic methods are employed for the preparation of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate, and what key reaction parameters must be controlled?
The compound is synthesized via iridium-catalyzed regiospecific allylic amination . Critical parameters include:
- Use of a chiral iridium catalyst to enforce stereospecificity.
- Dry, degassed nitromethane as the solvent to prevent side reactions.
- Reflux conditions to achieve optimal reaction kinetics.
- Precise stoichiometry of reagents: BrCH₂CN (6.0 equiv) as the nucleophile and K₂CO₃ (5.0 equiv) as the base, yielding 93% isolated product with 92.6% enantiomeric excess (ee) .
Q. How is the enantiomeric purity of this compound determined in academic research?
Enantiomeric purity is assessed using:
- Chiral HPLC (Chiralcel OD-H column, n-hexane/2-propanol = 98:2 mobile phase) with retention times of 31.4 min (major isomer) and 37.9 min (minor isomer).
- Optical rotation ([α]D²² +46.6 in CHCl₃) to quantify stereochemical integrity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- HPLC for assessing chemical purity.
- Chiral chromatography to resolve enantiomers.
- Optical rotation for stereochemical validation. While NMR and HRMS data are standard for related γ-amino esters, the reviewed literature emphasizes chromatographic resolution for this compound .
Advanced Research Questions
Q. What mechanistic insights explain the bifurcation of reaction pathways during the synthesis of α,β-unsaturated γ-amino esters like this compound?
The iridium catalyst governs regio- and stereospecific allylic amination, with pathway bifurcation influenced by:
- Electronic effects of substituents on the allylic substrate.
- Solvent polarity , where nitromethane stabilizes transition states favoring the desired γ-amino ester over cyclized oxazolidin-2-ones.
- Nucleophile concentration , requiring strict control to suppress competing intramolecular cyclization .
Q. What strategies optimize the yield and stereoselectivity in the catalytic asymmetric synthesis of this compound?
Optimization strategies include:
- Landscape screening of chiral ligands to enhance enantioselectivity.
- Solvent engineering (e.g., nitromethane vs. acetonitrile) to modulate reaction polarity.
- Microwave-assisted synthesis (as demonstrated for structurally related compounds) to reduce reaction time and improve selectivity through controlled thermal activation .
Q. How do reaction conditions influence the stability of this compound during storage and handling?
While direct stability data are unavailable, best practices for similar γ-amino esters recommend:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
